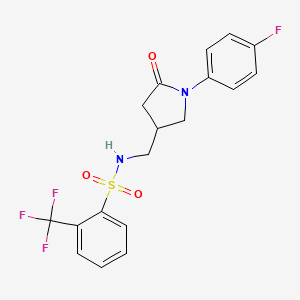
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs. The presence of fluorine atoms in the structure is noteworthy as fluorine substitution has been shown to enhance the biological activity and selectivity of such compounds .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide group attached to a benzene ring. The papers provided do not directly describe the synthesis of the specific compound , but they do provide insights into the general methods used to synthesize similar compounds. For example, the synthesis of various benzenesulfonamide derivatives with different substituents has been reported, which often involves the reaction of sulfonamide groups with aromatic or heteroaromatic rings . The introduction of fluorine atoms can be achieved through various fluorination techniques, which are crucial for the biological activity of these molecules .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The introduction of a fluorine atom can significantly affect the molecular conformation and electronic distribution, potentially enhancing the compound's ability to interact with biological targets . The crystal structures of related compounds have been investigated, revealing the importance of intermolecular interactions and packing patterns in the solid state .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including interactions with enzymes and other biological molecules. The presence of the sulfonamide group is key to their activity as enzyme inhibitors, as seen in the inhibition of kynurenine 3-hydroxylase and cyclooxygenase enzymes . The fluorine atoms present in the structure can influence the reactivity and selectivity of these compounds in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring. The introduction of fluorine atoms can enhance the metabolic stability of these compounds, making them more suitable for in vivo studies . The crystal structures of similar compounds have shown that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining the physical properties and the solid-state architecture of these molecules .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Potential
Researchers have synthesized derivatives of the mentioned compound to evaluate their potential as anti-inflammatory and analgesic agents. For instance, a study by Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their activities. Their findings suggested that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing liver, kidney, colon, or brain tissue damage compared to untreated controls or celecoxib, indicating their potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).
COX-2 Inhibition for Pain Management
The introduction of a fluorine atom in the structure of sulfonamide derivatives has been shown to notably increase COX-2 inhibition selectivity, which is crucial for the development of treatments for conditions like rheumatoid arthritis and acute pain. Hashimoto et al. (2002) synthesized and evaluated a series of sulfonamide derivatives, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, suggesting the importance of structural modifications for enhanced therapeutic efficacy (Hiromasa Hashimoto et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3S/c19-13-5-7-14(8-6-13)24-11-12(9-17(24)25)10-23-28(26,27)16-4-2-1-3-15(16)18(20,21)22/h1-8,12,23H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDQXBWIGBPGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


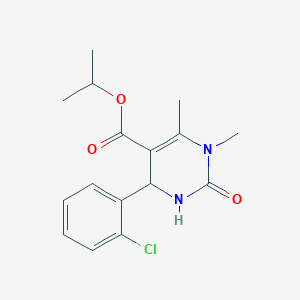

![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)
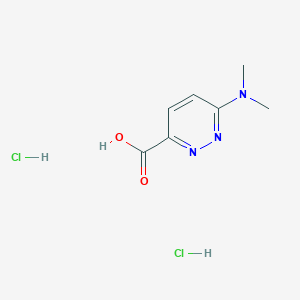
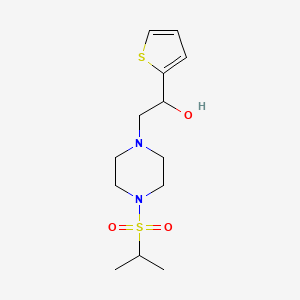
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)

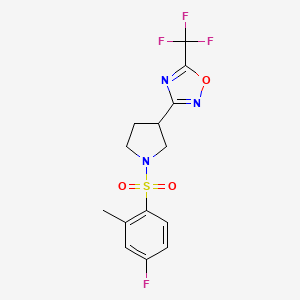
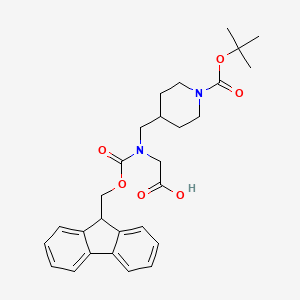
![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3010511.png)
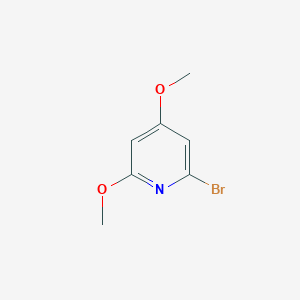

![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)